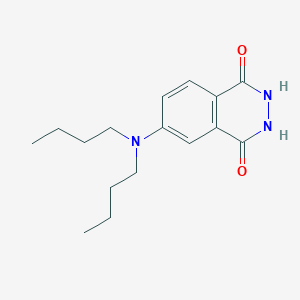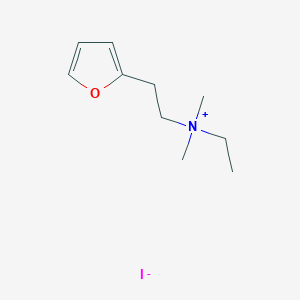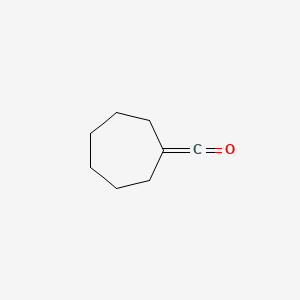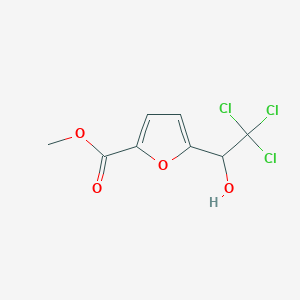
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is a chemical compound with a complex structure that includes a hexanedioic acid backbone and two 5-chloro-3-pyridinylmethyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 5-chloro-3-pyridinemethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Hexanedioic acid and 5-chloro-3-pyridinecarboxylic acid.
Reduction: Hexanediol and 5-chloro-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester exerts its effects depends on its interaction with molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The chlorine atoms in the pyridine rings may also play a role in binding to specific molecular sites, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Adipic acid: A simpler dicarboxylic acid with similar backbone structure but without the pyridine ester groups.
5-chloro-3-pyridinemethanol: A precursor used in the synthesis of the compound.
Hexanedioic acid, bis(2-ethylhexyl) ester: Another ester derivative of hexanedioic acid with different ester groups.
Uniqueness
Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester is unique due to the presence of both the hexanedioic acid backbone and the 5-chloro-3-pyridinylmethyl ester groups
特性
CAS番号 |
37744-47-1 |
|---|---|
分子式 |
C18H18Cl2N2O4 |
分子量 |
397.2 g/mol |
IUPAC名 |
bis[(5-chloropyridin-3-yl)methyl] hexanedioate |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2 |
InChIキー |
OVYJJSSBRLTNQS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Cl)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
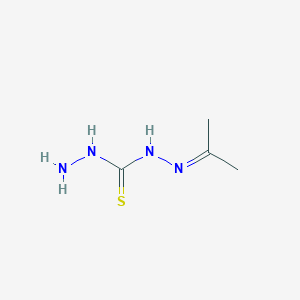
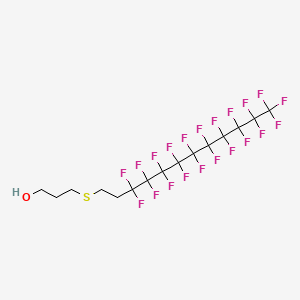
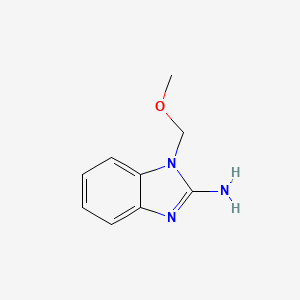
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
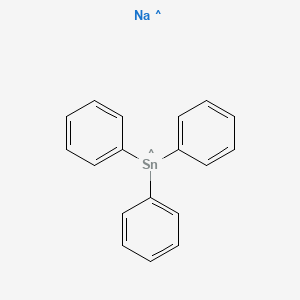
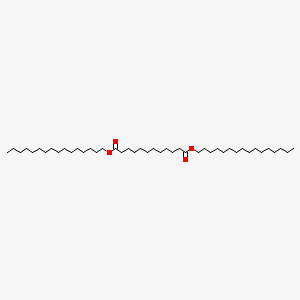
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
